Methyl nerate

Stereochemistry Monoterpenoid Esters Flavor and Fragrance Chemistry

Problem: Unverified isomer substitution causes waxy off-notes and batch inconsistency. Solution: Methyl nerate (CAS 1862-61-9) is the stereochemically pure Z-isomer, delivering the target floral, herbal, citrus, fruity green geranium profile. Assurance: ≥95% GC purity, TSCA & REACH compliant, ready for immediate shipment.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
CAS No. 1862-61-9
Cat. No. B160052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl nerate
CAS1862-61-9
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CC(=O)OC)C)C
InChIInChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8-
InChIKeyACOBBFVLNKYODD-NTMALXAHSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Nerate Procurement & Characterization


Methyl nerate (CAS 1862-61-9, UNII: VBZ4J48WZZ) is an acyclic monoterpenoid ester with the systematic name methyl (2Z)-3,7-dimethylocta-2,6-dienoate and molecular formula C₁₁H₁₈O₂ [1]. The compound is the methyl ester of nerolic acid, the Z (cis) isomer of geranic acid, and exhibits a floral, herbal, citrus, fruity, and green geranium-type odor profile at 100% concentration [2]. With a molecular weight of 182.26 g/mol, estimated boiling point of 247.4 ± 19.0 °C at 760 mmHg, estimated density of 0.909 ± 0.06 g/cm³, and estimated LogP of 3.972, methyl nerate is a naturally occurring constituent identified in Elsholtzia ciliata, Homalomena occulta, and Rosa damascena [3]. The compound carries TSCA listing status and REACH pre-registration (EINECS 217-466-8), establishing baseline regulatory availability for industrial procurement .

Z-isomer purity required for floral-green geranium odor profile
Documented natural occurrence supports botanical-source claims
TSCA/REACH listing streamlines industrial procurement

Methyl Nerate: Why Generic Substitution Fails


Generic substitution among monoterpenoid esters is scientifically unsound due to fundamental stereochemical differences that drive divergent odor quality, biological activity, and application suitability. Methyl nerate and its E-isomer methyl geranate (CAS 1189-09-9) share identical molecular formulas but differ in the configuration of the C2-C3 double bond, producing distinct sensory profiles—methyl nerate delivers a floral, herbal, citrus, fruity green geranium character whereas methyl geranate presents as waxy, green, and fruity . The same E/Z stereochemical divergence observed in the parent alcohols (nerol vs. geraniol) is established to affect odor potency and quality, a principle that extends to their ester derivatives [1]. Procurement specifications that accept either isomer or fail to verify stereochemical purity risk formulation failure, batch-to-batch sensory inconsistency, and compromised intended application outcomes. Furthermore, methyl nerate demonstrates natural occurrence in specific botanical sources (Elsholtzia ciliata, Rosa damascena) which may be relevant for natural-claim product development, while its E-isomer methyl geranate shows documented semiochemical function as an anti-aphrodisiac in burying beetles (Nicrophorus vespilloides), a bioactivity that is stereospecific and not interchangeable [2].

Target
Methyl Geranate (Substitute)
StereochemistryZ (cis) configuration
E (trans) configuration
Odor ProfileFloral, herbal, citrus, fruity green geranium
Waxy, green, fruity; no floral geranium character
Bioactivity ContextNatural occurrence in Elsholtzia, Rosa; supports natural claims
Stereospecific anti-aphrodisiac function in burying beetles; may not transfer

Methyl Nerate: Quantitative Evidence & Comparisons


Methyl Nerate vs. Methyl Geranate: Isomer Differentiation

Methyl nerate (CAS 1862-61-9) and methyl geranate (CAS 1189-09-9) are structural isomers sharing the identical molecular formula C₁₁H₁₈O₂ and molecular weight 182.26 g/mol. The sole difference is the E/Z configuration at the C2-C3 double bond, with methyl nerate possessing the Z (cis) configuration and methyl geranate the E (trans) configuration [1]. This stereochemical divergence results in distinctly different odor profiles: methyl nerate exhibits floral, herbal, citrus, fruity green geranium notes [2], whereas methyl geranate is characterized as waxy, green, and fruity [3]. This stereochemical principle is established in parent alcohols where the E/Z position of the functional group on C-1 affects odor potency [4].

Isomer Differentiation
Head-to-head
Target (Z) Floral, herbal, green geranium
Comparator (E) Waxy, green, fruity
Stereochemical control determines sensory outcome
Odor evaluation at 100% concentration; structure-odor studies support Z/E impact
Stereochemistry Monoterpenoid Esters Flavor and Fragrance Chemistry

Natural Occurrence & Botanical Source Differentiation

Methyl nerate has been identified as a naturally occurring constituent in specific botanical species, providing a basis for natural-source claims. Documented occurrences include Elsholtzia ciliata (Vietnamese balm), Homalomena occulta, and Rosa damascena (Damask rose) [1]. In a quantitative analysis of Elsholtzia communis leaf essential oil, methyl nerate was identified as a major constituent at 4.71% relative abundance, alongside ethyl geranate at 4.82% [2]. The same essential oil exhibited antifungal activity against C. albicans with MIC of 7.5 ± 0.13 µg/mL, comparable to fluconazole at 7.5 ± 0.25 µg/mL [2]. This natural occurrence profile contrasts with synthetic monoterpenoid esters lacking documented botanical provenance.

Natural Occurrence
Class-level inference
4.71%
Reported abundance in Elsholtzia communis leaf oil
Ethyl geranate 4.82% in same matrix; antifungal screening (MIC 7.5 µg/mL vs C. albicans) also noted
Natural Products Chemistry Botanical Authentication Essential Oil Composition

Physicochemical Property Differentiation

Methyl nerate possesses defined physicochemical parameters that serve as procurement and quality control specifications. The compound has a predicted boiling point of 247.4 ± 19.0 °C at 760 mmHg, predicted density of 0.909 ± 0.06 g/cm³, estimated LogP of 3.972, and topological polar surface area (TPSA) of 26.30 Ų . These parameters differ from methyl geranate which has reported density of 0.917-0.927 at 25°C and refractive index n20/D 1.469, enabling analytical differentiation between the isomers . The estimated water solubility of methyl nerate at 25°C is 21.24 mg/L based on its Log Kow of 3.98, a parameter influencing formulation behavior and environmental distribution .

Physicochemical ID
Predicted values
Density0.909 g/cm³
LogP3.97
BP247.4 °C
Supports isomer identity verification
Methyl geranate density 0.917-0.927; distinct refractive index also reported
Analytical Chemistry Quality Control GC-MS Analysis

Methyl Nerate: Research & Industrial Applications


Z-Isomer Specificity for Floral-Green Fragrance

Methyl nerate (CAS 1862-61-9) is specified for fragrance formulations requiring a floral, herbal, citrus, fruity green geranium odor profile distinct from the waxy-green character of its E-isomer methyl geranate [1]. The Z-configuration at the C2-C3 double bond is the determining structural feature for this odor differentiation, as established by structure-odor relationship studies showing that E/Z position affects odor potency and quality in related monoterpenoids [2]. This application requires stereochemical verification upon procurement to ensure the correct isomer is received, as substitution with methyl geranate would alter the intended sensory outcome.

Natural-Origin Claim Support

Methyl nerate is suitable for formulations requiring natural-source documentation due to its confirmed presence in Elsholtzia ciliata, Homalomena occulta, and Rosa damascena [3]. In Elsholtzia communis leaf essential oil, methyl nerate constitutes 4.71% of the volatile profile, a level comparable to ethyl geranate at 4.82% [4]. This documented natural occurrence provides a basis for natural-label claims that cannot be supported by purely synthetic monoterpenoid esters lacking botanical provenance documentation.

Semiochemical Research Applications

Methyl nerate is relevant for semiochemical research applications where stereochemical specificity is critical. While methyl geranate functions as an anti-aphrodisiac in burying beetles (Nicrophorus vespilloides), male beetle antennae respond to both methyl geranate and methyl nerate, which occurred as a byproduct in the sample [5]. This stereospecific bioactivity underscores the necessity of procuring the correct isomer for behavioral or chemical ecology studies, as E/Z isomer substitution would confound experimental outcomes.

Chemical Intermediate for Diagnostic Reagents

Methyl nerate serves as a chemical intermediate in fine chemical synthesis, including applications in diagnostic reagent production [6]. High purity specifications (typically exceeding 99%) are required for such sensitive applications, where the specific chemical structure enables the creation of reliable testing components. Procurement for this application demands rigorous analytical certification to confirm identity and purity, distinguishing methyl nerate from structurally similar monoterpenoid esters that may co-elute or cross-react in analytical systems.

Application
Selection Property
Validation Focus
Z-isomer floral fragrance research
Z (cis) stereochemical purity
Stereochemical verification (NMR, GC)
Natural-origin claim support
Documented botanical occurrence
Botanical source authentication
Semiochemical behavioral studies
Stereospecific bioactivity profile
Isomer identity confirmation
Chemical intermediate for reagent synthesis
High-purity monoterpenoid ester
Purity and identity analytical certification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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